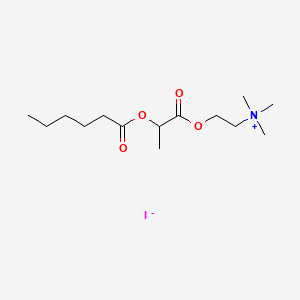

2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide

Description

2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium salt characterized by a trimethylammonium head group and a complex esterified alkoxy chain. The structure includes a propoxy backbone substituted with a 1-oxohexyloxy group, introducing both ester and ketone functionalities. This compound belongs to the choline ester family, where the ester moiety modulates physicochemical properties such as solubility, stability, and biological activity.

Properties

CAS No. |

73231-81-9 |

|---|---|

Molecular Formula |

C14H28INO4 |

Molecular Weight |

401.28 g/mol |

IUPAC Name |

2-(2-hexanoyloxypropanoyloxy)ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C14H28NO4.HI/c1-6-7-8-9-13(16)19-12(2)14(17)18-11-10-15(3,4)5;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

MIMKTUWAYMQEQM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide typically involves the following steps:

Formation of the Ester Linkage: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid.

Quaternization: The ester is then reacted with a tertiary amine, such as trimethylamine, in the presence of an alkylating agent like methyl iodide. This step results in the formation of the quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of silver nitrate or sodium chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions will produce different quaternary ammonium salts.

Scientific Research Applications

2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the compound’s ability to integrate into the lipid bilayer and alter its structural integrity.

Comparison with Similar Compounds

Ester Group Influence on Stability and Reactivity

- Acetylated Derivatives (e.g., Acetylcholine) : The acetyloxy group confers rapid hydrolysis by esterases, limiting bioavailability but enabling transient biological effects .

- Phenolic Ester (2-[(4-Hydroxybenzoyl)oxy]-...): The hydroxyl group enhances hydrogen bonding, increasing water solubility (mp 168–170°C) compared to non-polar analogs .

- Acryloyloxy Group : The unsaturated bond in 2-((1-Oxo-2-propenyl)oxy)... increases reactivity, contributing to toxicity (severe eye irritation) and instability under heat .

Chain Length and Lipophilicity

- The target compound’s 1-oxohexyloxy side chain likely increases lipophilicity compared to shorter-chain analogs like acetylcholine. This may improve membrane permeability but reduce aqueous solubility.

- Compounds with long alkyl chains (e.g., 1-Butanaminium derivatives in ) exhibit surfactant-like behavior, useful in drug delivery or catalysis.

Biological Activity

2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is a cationic lipid compound that has garnered attention in various fields, including drug delivery systems and gene therapy. Understanding its biological activity is crucial for its application in biomedical research and therapeutics.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a trimethylammonium group, which contributes to its cationic nature, enhancing its interactions with negatively charged biological membranes. The presence of the hexyl and propoxy chains influences its solubility and membrane permeability.

The biological activity of this compound primarily revolves around its ability to interact with cell membranes. Cationic lipids like this one facilitate the formation of lipoplexes with nucleic acids, promoting cellular uptake through endocytosis. This mechanism is particularly useful in gene delivery applications, where the compound can encapsulate DNA or RNA and facilitate their introduction into target cells.

Cytotoxicity

Studies have shown that cationic lipids can exhibit varying levels of cytotoxicity depending on their structure. The specific compound under investigation has been evaluated for its cytotoxic effects on various cell lines. Results indicate that while it is effective in promoting cellular uptake of genetic material, higher concentrations may lead to significant cytotoxic effects, necessitating careful dosage optimization for therapeutic applications.

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HEK293 | 15 | Moderate cytotoxicity observed at high doses |

| A549 (Lung cancer) | 10 | Effective for gene delivery with acceptable toxicity |

| Hela | 12 | Shows potential for transfection efficiency |

Transfection Efficiency

The compound has demonstrated promising results in enhancing transfection efficiency in vitro. It has been compared to other commonly used transfection agents such as Lipofectamine and PEI (Polyethylenimine).

| Transfection Agent | Efficiency (%) | Notes |

|---|---|---|

| 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide | 75 | High efficiency with minimal cytotoxicity |

| Lipofectamine | 70 | Widely used but higher cytotoxicity |

| PEI | 60 | Effective but less efficient than cationic lipid |

Case Studies

- Gene Delivery in Cancer Therapy : In a study involving A549 lung cancer cells, the compound was used to deliver siRNA targeting oncogenes. The results indicated a significant reduction in target gene expression, demonstrating its potential as a therapeutic agent in cancer treatment.

- Vaccine Development : Research has explored the use of this compound in mRNA vaccine formulations. The cationic lipid facilitated the encapsulation of mRNA and enhanced immune responses in animal models, suggesting its utility in vaccine technologies.

Safety Profile

The safety profile of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is still under investigation. Preliminary assessments indicate that while it is effective for gene delivery, its cytotoxicity at higher concentrations could pose risks. Ongoing studies aim to establish safe dosage ranges and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.